4-Bromo-2-(1-methylcyclobutyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A variety of novel pyridine derivatives were synthesized through palladium-catalyzed Suzuki cross-coupling reactions, including 4-Bromo-2-(1-methylcyclobutyl)pyridine derivatives. These derivatives underwent extensive density functional theory (DFT) studies, revealing their potential as chiral dopants for liquid crystals and highlighting their anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Building Blocks in Heterocyclic Synthesis
- The compound served as a starting material for the synthesis of various heterocyclic compounds, including pyridazinone, furanone, and 1,2-oxazin-5-one, showcasing its utility in creating complex molecular structures with potential biological activities (El-Hashash & Rizk, 2016).
Halocyclization Mechanistic Evaluation
- A study on halocyclization reactions involving this compound derivatives provided insights into the influence of substituents on the mechanism of reaction. This research is critical in understanding and predicting the behavior of these compounds in various chemical reactions (Cui & Brown, 2000).
Polyheterocyclic Ring Systems
- The compound was used as a precursor for the construction of new polyheterocyclic ring systems. The study demonstrated the versatility of this compound in synthesizing complex heterocyclic structures with potential antibacterial properties (Abdel‐Latif et al., 2019).
Antibacterial and Antifungal Evaluation
- Schiff bases incorporating the compound were synthesized and evaluated for their antibacterial and antifungal activities. The study highlighted the compound's role in creating structures with significant biological activities (Soni & Patel, 2017).
Properties
IUPAC Name |
4-bromo-2-(1-methylcyclobutyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-10(4-2-5-10)9-7-8(11)3-6-12-9/h3,6-7H,2,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTUWAVSDJXJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857382 | |
Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-74-6 | |
Record name | 4-Bromo-2-(1-methylcyclobutyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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